6,7-Dimethoxy-1-indanone

Analytical Chemistry Mass Spectrometry Quality Control

This specific 6,7-Dimethoxy-1-indanone isomer is essential for replicating P-gp inhibitor synthesis and analytical differentiation. Its unique regiochemistry directs reactions, while its characteristic (M-29) MS fragmentation serves as a definitive QC marker. Substitute isomers yield divergent results. Procure this precise intermediate for reliable medicinal chemistry and method development.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 57441-74-4
Cat. No. B110830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-indanone
CAS57441-74-4
Synonyms2,3-Dihydro-6,7-dimethoxy-1H-inden-1-one; 
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CCC2=O)C=C1)OC
InChIInChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3
InChIKeyUUUDFFGGORMLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-1-indanone (CAS 57441-74-4): A Versatile Dimethoxyindanone Scaffold for Targeted Synthesis and Analytical Applications


6,7-Dimethoxy-1-indanone (CAS 57441-74-4) is a dimethoxy-substituted 1-indanone derivative characterized by methoxy groups at the 6- and 7-positions of the bicyclic indane ring system . This positional isomerism distinguishes it from other dimethoxyindanones, such as the 5,6- isomer, which is a key intermediate in donepezil synthesis [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for generating chalcone derivatives with P-glycoprotein inhibitory activity [2]. It is commercially available as a solid with a typical purity of 95% .

6,7-Dimethoxy-1-indanone: Why Positional Isomerism Dictates Synthetic Utility and Analytical Behavior


Substituting 6,7-Dimethoxy-1-indanone with a generic dimethoxyindanone, such as the 5,6- or 4,5- isomer, is not scientifically valid due to fundamental differences in regiochemical reactivity and analytical signatures. The 6,7-substitution pattern directs electrophilic aromatic substitution to distinct positions compared to the 5,6- isomer, leading to divergent synthetic outcomes [1]. Critically, the 6,7-isomer exhibits a unique mass spectrometric fragmentation pathway, producing a characteristic (M-29) ion that is absent in its isomers, enabling unambiguous identification and quality control [2]. Furthermore, the 6,7-isomer has been specifically employed to generate chalcone P-glycoprotein inhibitors, a synthetic route not demonstrated for the 5,6- isomer without additional functionalization [3]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 6,7-Dimethoxy-1-indanone: Evidence-Based Selection Criteria


Mass Spectrometric Differentiation: Unique (M-29) Fragment Ion Enables Unambiguous Isomer Identification

6,7-Dimethoxy-1-indanone can be unequivocally distinguished from its isomeric counterparts (4,5- and 5,6-dimethoxy-1-indanone) via electron ionization mass spectrometry (EI-MS). While all isomers share common fragment ions, the 6,7-isomer uniquely generates a characteristic (M-29) fragment ion [1]. This contrasts with the 5,6-isomer, which produces a characteristic (M-28) ion, and the 4,5-isomer, which produces an (M-58) ion [1].

Analytical Chemistry Mass Spectrometry Quality Control

Synthetic Efficiency: One-Step Quantitative Yield Protocol Reduces Cost and Complexity

A protocol has been established for the one-step synthesis of 6,7-Dimethoxy-1-indanone that proceeds in quantitative yield under adapted Vilsmeier conditions [1]. This stands in contrast to multi-step procedures often required for other substituted indanones, such as the 5,7-dimethoxy isomer, which may require more elaborate routes [2].

Organic Synthesis Process Chemistry Methodology

Medicinal Chemistry Utility: Specific Intermediate for Chalcone-Based P-Glycoprotein Inhibitors

6,7-Dimethoxy-1-indanone is specifically utilized as a starting material for the synthesis of novel chalcone derivatives that act as inhibitors of human P-glycoprotein (P-gp) [1]. In contrast, the 5,6-dimethoxy isomer is primarily employed as a direct precursor to the acetylcholinesterase inhibitor donepezil and related analogs [2]. This represents a clear divergence in downstream application based solely on the substitution pattern.

Medicinal Chemistry Drug Discovery Multidrug Resistance

Commercial Purity Benchmark: Defined 95% Baseline for Procurement and Method Development

Commercially available 6,7-Dimethoxy-1-indanone is supplied with a specified purity of 95% . This established benchmark provides a quantifiable quality expectation for procurement and serves as a starting point for further purification or direct use in method development. While other indanone derivatives are available at varying purities (e.g., some vendors offer 5,6-dimethoxy-1-indanone at ≥98% ), the 95% specification for the 6,7-isomer is a consistent, documented baseline.

Analytical Chemistry Procurement Quality Assurance

Validated Application Scenarios for 6,7-Dimethoxy-1-indanone in Research and Development


Synthesis of Chalcone-Based P-Glycoprotein Inhibitors for Multidrug Resistance Research

6,7-Dimethoxy-1-indanone is the documented starting material for generating a series of chalcone derivatives evaluated as inhibitors of human P-glycoprotein (P-gp) [1]. This application is specific to the 6,7-substitution pattern and is not interchangeable with other dimethoxyindanone isomers. Researchers investigating P-gp modulation to overcome multidrug resistance in cancer should procure this specific isomer to ensure synthetic fidelity and relevant biological outcomes [1].

Analytical Standard for Method Development and Quality Control of Isomeric Indanones

The unique mass spectrometric fragmentation pattern of 6,7-dimethoxy-1-indanone, characterized by a distinct (M-29) ion, makes it an essential analytical standard for distinguishing between isomeric dimethoxyindanones [2]. Analytical laboratories and quality control units can use this compound to develop and validate HPLC-MS or GC-MS methods for the unambiguous identification and quantification of the 6,7-isomer in complex mixtures or reaction monitoring [2].

Efficient Building Block for Diversity-Oriented Synthesis via One-Step Protocol

Given the availability of a one-step, quantitative-yield synthesis [3], 6,7-dimethoxy-1-indanone is a cost-effective and operationally simple starting material for diversity-oriented synthesis. Medicinal chemistry groups can rapidly generate libraries of 6,7-dimethoxyindanone derivatives for structure-activity relationship (SAR) studies without the synthetic burden of multi-step protocols [3].

Reference Compound for Regioselective Electrophilic Aromatic Substitution Studies

The specific 6,7-substitution pattern alters the electron density of the aromatic ring, thereby directing electrophilic aromatic substitution to positions distinct from those of the 5,6- or 4,5- isomers [4]. This compound serves as a valuable substrate in academic and industrial research focused on understanding and exploiting regiochemical control in the synthesis of complex fused-ring systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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